Ethyl DL-alaninate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Ethyl DL-alaninate hydrochloride can be synthesized through the esterification of DL-alanine with ethanol in the presence of hydrochloric acid. The reaction involves the following steps :

Reactants: DL-alanine and anhydrous ethanol.

Catalyst: Dry hydrogen chloride gas.

Procedure: The reactants are mixed and hydrogen chloride gas is bubbled through the solution at room temperature until saturation. The mixture is then heated to reflux for several hours.

Isolation: Excess ethanol is evaporated, and the resulting solid is purified to obtain this compound.

Chemical Reactions Analysis

Ethyl DL-alaninate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form DL-alanine and ethanol.

Condensation Reactions: It can participate in peptide synthesis reactions, forming peptide bonds with other amino acids.

Scientific Research Applications

Ethyl DL-alaninate hydrochloride has several applications in scientific research, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: It is used in studies related to amino acid metabolism and enzyme activity.

Mechanism of Action

The mechanism of action of ethyl DL-alaninate hydrochloride involves its conversion to DL-alanine in biological systems. DL-alanine can then participate in various metabolic pathways, including protein synthesis and energy production. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in amino acid metabolism .

Comparison with Similar Compounds

Ethyl DL-alaninate hydrochloride can be compared with other similar compounds, such as:

Ethyl L-alaninate hydrochloride: Similar in structure but differs in the chirality of the alanine moiety.

Ethyl D-alaninate hydrochloride: Also similar but contains the D-enantiomer of alanine.

Mthis compound: Differs in the alkyl group attached to the ester functional group.

This compound is unique due to its racemic mixture of both D- and L-alanine, making it versatile for various applications in research and industry.

Properties

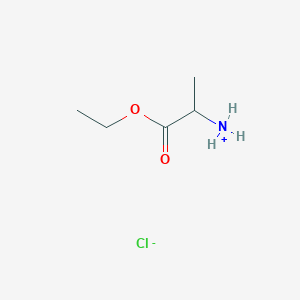

IUPAC Name |

(1-ethoxy-1-oxopropan-2-yl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-27-6 |

Source

|

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.